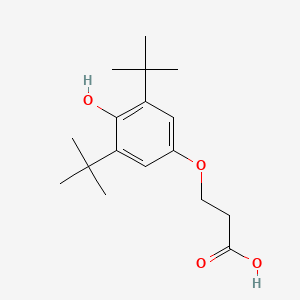![molecular formula C14H16FNO2 B12592313 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one CAS No. 648895-51-6](/img/structure/B12592313.png)
1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine that is widely used as a building block in organic synthesis. This compound is characterized by the presence of a fluorophenyl group and a piperidinone moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and piperidin-4-one.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with piperidin-4-one in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Análisis De Reacciones Químicas
1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to introduce different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Aplicaciones Científicas De Investigación
1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antimalarial, anticancer, and antiviral agents.
Agrochemicals: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Biological Studies: It is employed in biological studies to investigate its effects on different biological pathways and targets.
Chemical Research: The compound is utilized in chemical research to study its reactivity and to develop new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound has a similar structure but contains an additional hydroxyl group, which may contribute to different biological activities.
1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound has dichlorobenzyl groups instead of fluorophenyl, leading to variations in its chemical and biological properties.
1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: The presence of bromobenzyl groups in this compound may result in different reactivity and biological effects compared to this compound.
Propiedades
Número CAS |
648895-51-6 |
|---|---|
Fórmula molecular |
C14H16FNO2 |
Peso molecular |
249.28 g/mol |
Nombre IUPAC |
1-[3-(4-fluorophenyl)-3-oxopropyl]piperidin-4-one |
InChI |
InChI=1S/C14H16FNO2/c15-12-3-1-11(2-4-12)14(18)7-10-16-8-5-13(17)6-9-16/h1-4H,5-10H2 |
Clave InChI |
DBGCBPUHRUWHNV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)CCC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)
![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)





![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)



![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
